sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate
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Overview
Description
Sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate is a chemical compound that belongs to the class of amino acids It is a sodium salt of (4S)-4-amino-5-hydroxy-5-oxopentanoic acid, which is a derivative of glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate typically involves the reaction of (4S)-4-amino-5-hydroxy-5-oxopentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a pH of around 7-8 and a temperature of 25-30°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The raw materials, (4S)-4-amino-5-hydroxy-5-oxopentanoic acid and sodium hydroxide, are fed into the reactor, and the product is continuously crystallized and collected. The process parameters such as pH, temperature, and flow rates are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, and the reactions are performed in an inert atmosphere.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to glutamic acid, which is involved in neurotransmission.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate involves its interaction with specific enzymes and receptors in the body. As a derivative of glutamic acid, it can act as a neurotransmitter or modulator in the central nervous system. It binds to glutamate receptors and can influence synaptic transmission and plasticity. The compound may also participate in metabolic pathways involving amino acids and their derivatives.
Comparison with Similar Compounds
Glutamic Acid: Sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate is structurally similar to glutamic acid, an important neurotransmitter.
Aspartic Acid: Another amino acid with similar properties and functions.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter that shares some structural features with the compound.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both amino and hydroxyl groups. This allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBHGUUFMNITCI-QTNFYWBSSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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